molecular formula C21H14ClNO2S3 B11678259 (5Z)-3-benzyl-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-benzyl-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11678259
M. Wt: 444.0 g/mol
InChI Key: SJSXHMILCJLODX-PDGQHHTCSA-N
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Description

(5Z)-3-benzyl-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the thiazolidinone class, which is characterized by a thiazolidine ring fused with other heterocyclic structures. The presence of a chlorophenyl group and a furan ring further enhances its chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of (5Z)-3-benzyl-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the following steps:

    Formation of the thiazolidinone core: This is usually achieved by the reaction of a thioamide with an α-haloketone under basic conditions.

    Introduction of the furan ring: The furan ring is incorporated through a nucleophilic substitution reaction involving a furan derivative and a suitable leaving group.

    Attachment of the chlorophenyl group: This step involves the reaction of the intermediate compound with a chlorophenyl thiol under appropriate conditions to form the desired product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

(5Z)-3-benzyl-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thioxo group to a thiol or thioether.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

    Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

(5Z)-3-benzyl-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties, making it a subject of interest in drug discovery and development.

    Medicine: Due to its biological activities, the compound is studied for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-3-benzyl-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, disrupting cellular processes and leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis, resulting in anticancer activity.

Comparison with Similar Compounds

(5Z)-3-benzyl-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:

    3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but lacks the furan ring, resulting in different chemical reactivity and biological activity.

    5-(4-chlorophenyl)-3-(2-furylmethylidene)-2-thioxo-1,3-thiazolidin-4-one: Contains both the chlorophenyl and furan groups but differs in the position of the substituents, affecting its overall properties.

    3-benzyl-5-(2-furylmethylidene)-2-thioxo-1,3-thiazolidin-4-one: Similar to the target compound but without the chlorophenyl group, leading to variations in its chemical and biological behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C21H14ClNO2S3

Molecular Weight

444.0 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H14ClNO2S3/c22-15-6-9-17(10-7-15)27-19-11-8-16(25-19)12-18-20(24)23(21(26)28-18)13-14-4-2-1-3-5-14/h1-12H,13H2/b18-12-

InChI Key

SJSXHMILCJLODX-PDGQHHTCSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(O3)SC4=CC=C(C=C4)Cl)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)SC4=CC=C(C=C4)Cl)SC2=S

Origin of Product

United States

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